

Physical and chemical properties of Fumigaclavine A.

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Compound of Interest

Compound Name: Fumigaclavine A

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Fumigaclavine A: A Technical Guide for Researchers

Fumigaclavine A is an ergoline alkaloid, a secondary metabolite primarily produced by fungi of the *Aspergillus* genus, notably *Aspergillus fumigatus*.^[1] This mycotoxin has garnered interest within the scientific community for its antibacterial properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Fumigaclavine A**, outlines common experimental protocols for its isolation, and discusses its biological activities, offering valuable insights for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

Fumigaclavine A is a solid compound with the molecular formula $C_{18}H_{22}N_2O_2$.^[1] Its molecular structure is characterized by the ergoline ring system, which is a common feature of many bioactive alkaloids.

Property	Value	Source
Molecular Formula	C ₁₈ H ₂₂ N ₂ O ₂	PubChem
Molecular Weight	298.38 g/mol	PubChem
CAS Number	6879-59-0	PubChem
Physical Description	Solid	PubChem
Melting Point	84 - 85 °C	PubChem

Note: Quantitative solubility data in common laboratory solvents is not readily available in the surveyed literature.

Spectroscopic and Chromatographic Data

The structural elucidation and identification of **Fumigaclavine A** have been confirmed through various analytical techniques, including high-performance liquid chromatography (HPLC), ultraviolet (UV), infrared (IR), and mass spectrometry.[1] However, detailed spectral data with peak assignments for ¹H NMR and ¹³C NMR are not extensively reported in publicly accessible literature.

UV-Vis Spectroscopy: The UV absorption spectrum is a key characteristic for the identification of ergoline alkaloids. While specific absorption maxima for **Fumigaclavine A** are not consistently reported, analysis is typically performed in solvents like methanol or ethanol.

Infrared (IR) Spectroscopy: The IR spectrum of **Fumigaclavine A** would be expected to show characteristic absorption bands corresponding to its functional groups, including:

- N-H stretching vibrations from the indole ring.
- C-H stretching from alkyl groups.
- C=O stretching from the acetate group.
- C-N and C-O stretching vibrations.

Mass Spectrometry: Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of **Fumigaclavine A**, aiding in its identification.

Experimental Protocols: Isolation and Purification

The isolation of **Fumigaclavine A** typically involves extraction from the mycelium or culture filtrate of *Aspergillus* species, followed by chromatographic purification. The following is a generalized protocol based on methodologies described in the literature.

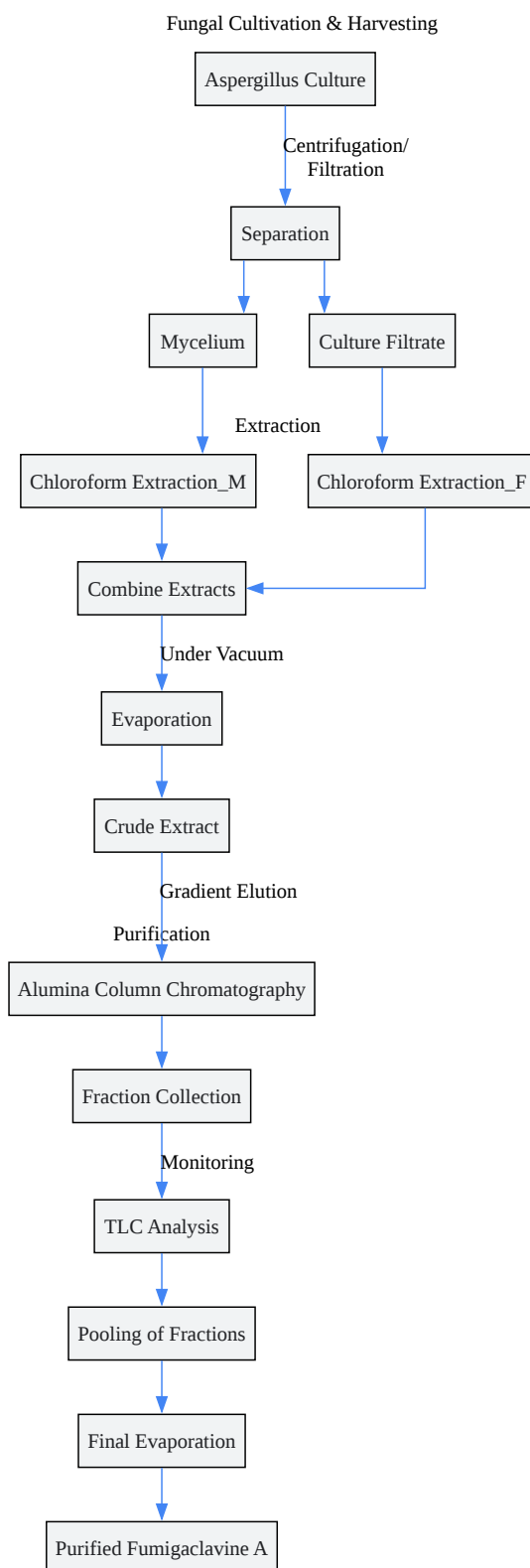
Cultivation of *Aspergillus* and Extraction of Crude Alkaloids

- **Fungal Culture:** *Aspergillus* species, such as *Aspergillus tamarii*, are grown in a suitable liquid medium (e.g., modified Richard's medium) in submerged culture for a period of 10-14 days on a rotary shaker.
- **Harvesting:** The culture is separated into mycelium and culture filtrate by centrifugation or filtration.
- **Extraction:**
 - The culture filtrate is extracted with an organic solvent such as chloroform.
 - The dried and powdered mycelium is also extracted with chloroform.
- **Concentration:** The organic extracts are combined and the solvent is evaporated under reduced pressure to yield a viscous crude extract.^[1]

Chromatographic Purification

- **Column Chromatography:** The crude extract is subjected to column chromatography for initial purification.
 - **Stationary Phase:** Alumina is a commonly used stationary phase.
 - **Mobile Phase:** A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with solvents such as benzene and chloroform.^[1]

- Fraction Collection and Analysis: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC) on silica gel G plates, using a solvent system like chloroform-methanol (e.g., 80:20 v/v) to identify fractions containing **Fumigaclavine A**.[\[1\]](#)
- Final Purification: Fractions containing the compound of interest are combined and the solvent is evaporated to yield purified **Fumigaclavine A**.[\[1\]](#)



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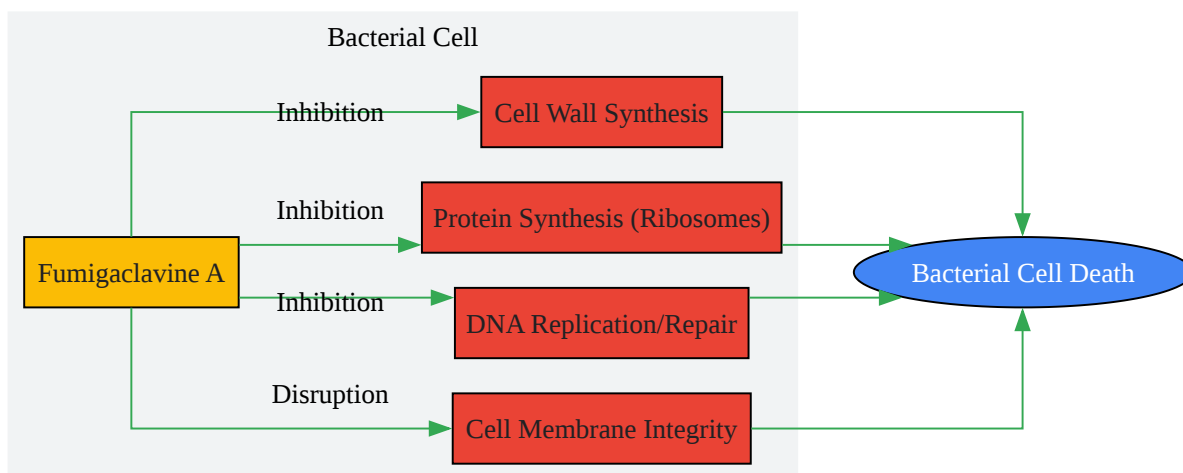
Generalized workflow for the isolation and purification of **Fumigaclavine A**.

Biological Activity and Potential Signaling Pathways

Fumigaclavine A is recognized for its antibacterial activity. While the precise molecular mechanisms of its action are not well-elucidated, it is hypothesized to interfere with essential bacterial processes. Common targets for antibacterial compounds include cell wall synthesis, protein synthesis, and DNA replication.

The related compound, Fumigaclavine C, has been shown to possess anti-inflammatory and anti-cancer properties by interacting with the HMGB1 protein and modulating signaling pathways such as MAPK and NF- κ B.[2] Computational studies suggest that **Fumigaclavine A** may also interact with HMGB1, indicating a potential role in modulating inflammatory responses.[2]

Given its antibacterial properties, a proposed mechanism of action for **Fumigaclavine A** could involve the disruption of bacterial cell integrity or metabolic pathways. The following diagram illustrates a generalized view of potential targets for antibacterial compounds within a bacterial cell, which may represent possible mechanisms for **Fumigaclavine A**.



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